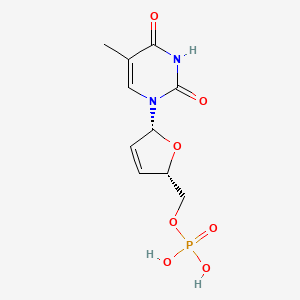![molecular formula C22H18N2O B12938317 2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline CAS No. 138469-56-4](/img/structure/B12938317.png)
2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 2-methoxyaniline with 2-phenyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)benzamide
- 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)phenylamine
- 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline derivatives
Uniqueness
2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structural features, such as the methoxy group and the indole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specific applications.
Propiedades
Número CAS |
138469-56-4 |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-1-(2-phenyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C22H18N2O/c1-25-21-14-8-7-13-20(21)23-15-18-17-11-5-6-12-19(17)24-22(18)16-9-3-2-4-10-16/h2-15,24H,1H3 |
Clave InChI |
TUCJBCUBYPUNDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


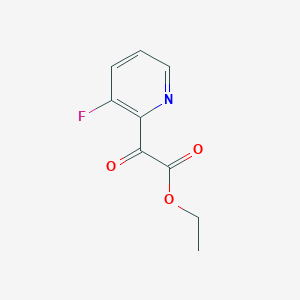
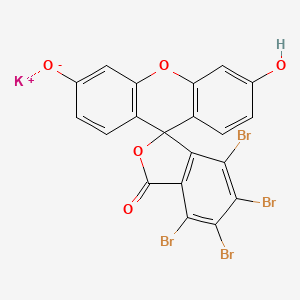
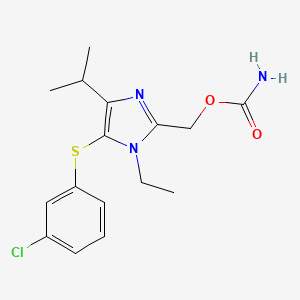
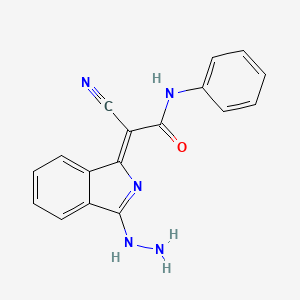
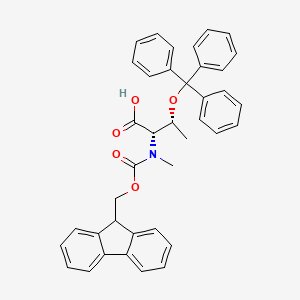
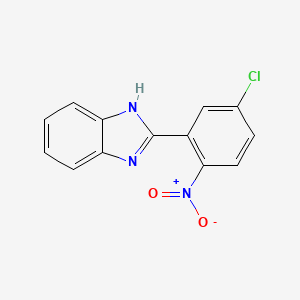
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
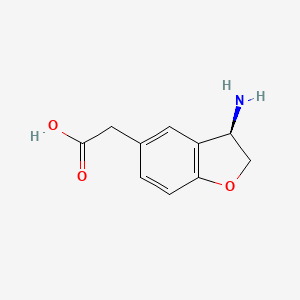
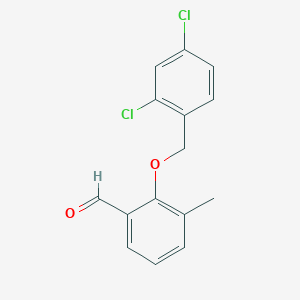
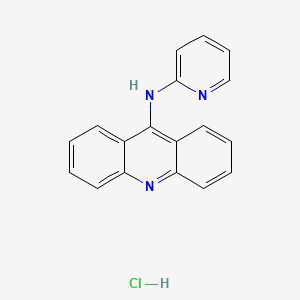
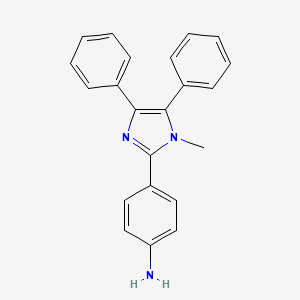
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
